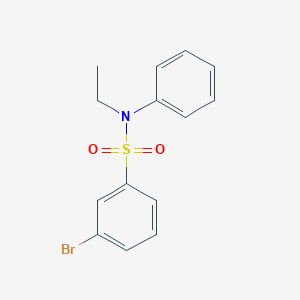
2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide, also known as DFB, is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use as a therapeutic agent in various diseases.
Mécanisme D'action
2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancers. CAIX plays a role in tumor growth and survival by regulating pH and hypoxia. Inhibition of CAIX by 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide leads to a decrease in tumor growth and an increase in apoptosis. 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer effects by inhibiting the activity of CAIX. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by inhibiting the activity of aldose reductase. 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide has been found to be relatively non-toxic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide is a relatively easy compound to synthesize and purify. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. However, 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide has not been extensively studied in humans, and its potential side effects and toxicity are not well understood.
Orientations Futures
Further research is needed to fully understand the potential therapeutic uses of 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide. Future studies could focus on the effects of 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide on different types of cancer and inflammation, as well as its potential use in combination with other therapies. Additionally, further studies are needed to understand the potential side effects and toxicity of 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide in humans.
Méthodes De Synthèse
The synthesis of 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-methylphenylamine. This reaction takes place in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and diabetes. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. 2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide has also been studied for its potential use in the treatment of diabetes as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Propriétés
Nom du produit |
2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H11F2NO2S |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
2,6-difluoro-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-5-2-3-8-12(9)16-19(17,18)13-10(14)6-4-7-11(13)15/h2-8,16H,1H3 |
Clé InChI |
QDPZAJLPNRAGRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC=C2F)F |
SMILES canonique |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
